(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-27-18-5-2-6-20-22(18)24-23(31-20)25(13-16-4-3-11-28-16)21(26)10-8-15-7-9-17-19(12-15)30-14-29-17/h2,5-10,12,16H,3-4,11,13-14H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMDAURMJMEOB-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole ring. The synthesis typically involves multi-step processes, including the formation of key intermediates and subsequent coupling reactions to establish the desired E configuration around the double bond.
Synthetic Route Overview
-
Preparation of Benzo[d][1,3]dioxole :
- React catechol with methylene chloride in the presence of a base.
- Conditions: Room temperature, inert atmosphere.
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Formation of Benzo[d]thiazole :
- Utilize appropriate thioketones and amines under controlled conditions to yield the thiazole ring.
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Coupling Reaction :
- Combine the dioxole and thiazole intermediates through amide bond formation to produce the final compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide. For instance, related benzothiazole derivatives demonstrated moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The mechanism often involves inhibition of key enzymes like MurB, which is crucial for bacterial cell wall biosynthesis .
Cytotoxicity and Anticancer Activity
In silico studies have suggested that related compounds may exhibit cytotoxic effects against various cancer cell lines. The structural modifications in benzothiazoles have been associated with enhanced activity against certain kinases involved in cancer progression .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Compounds with similar structures have shown to inhibit MurB and topoisomerase II DNA gyrase, leading to antibacterial effects .
- Binding Interactions : Molecular docking studies indicate that the compound may interact with specific binding sites on target enzymes through hydrophobic interactions and hydrogen bonding .
Case Studies
Several studies have explored the biological effects of compounds structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide:
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Key Substituents
The table below highlights critical differences between the target compound and analogues:
Impact of Substituents on Bioactivity
- The tetrahydrofuran-methyl substituent introduces stereochemical complexity and could modulate solubility or metabolic stability, unlike simpler alkyl chains in analogues .
Linker and Heterocycles :
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~400–450) is higher than simpler analogues (e.g., 338.38 in ), likely due to the tetrahydrofuran-methyl group.
- Solubility : The methoxy and tetrahydrofuran groups may improve water solubility compared to methyl or halogenated derivatives ().
Q & A
Q. Basic
- IR Spectroscopy : Confirms amide C=O (1650–1700 cm⁻¹) and C-O-C (benzodioxole, 1250–1300 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Diagnostic signals include the acrylamide α,β-unsaturated protons (δ 6.2–7.5 ppm, J = 15–16 Hz for trans geometry) and THF methylene protons (δ 3.5–4.0 ppm) .
- ¹³C NMR : Benzodioxole carbons (δ 100–110 ppm) and thiazole C2 (δ 160–170 ppm) confirm substitution .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion) .
What are the hypothesized primary biological targets of this compound, and how are they validated?
Q. Basic
- Target Hypotheses : Structural analogs (e.g., benzothiazole derivatives) suggest kinase inhibition (e.g., EGFR) or modulation of apoptotic pathways (Bcl-2/Bax) .
- Validation Methods :
How can reaction conditions be optimized for higher yields using computational methods?
Q. Advanced
- Heuristic Algorithms : Bayesian optimization evaluates variables (temperature, solvent ratio, catalyst loading) to maximize yield. For example, a 20% yield improvement was reported using this approach for similar acrylamides .
- Design of Experiments (DoE) : Response surface methodology (RSM) identifies synergistic effects between parameters (e.g., solvent polarity and reaction time) .
How can contradictions in spectral data during structural elucidation be resolved?
Q. Advanced
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For instance, HMBC confirms the acrylamide’s conjugation to the benzodioxole ring .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and substituent positions .
- Comparative Analysis : Cross-referencing with analogs (e.g., replacing THF with pyrrolidine) clarifies ambiguous peaks .
What strategies are employed to assess structure-activity relationships (SAR) for this compound?
Q. Advanced
- Analog Synthesis : Systematic variation of substituents (e.g., methoxy → ethoxy on the thiazole, THF → tetrahydropyran) .
- Biological Profiling : Testing analogs against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) identifies critical pharmacophores .
- QSAR Modeling : Partial least squares (PLS) regression correlates electronic (Hammett σ) or steric parameters (molar refractivity) with activity .
How can analogs be designed to improve pharmacokinetic properties like solubility and metabolic stability?
Q. Advanced
- Prodrug Strategies : Introducing ionizable groups (e.g., phosphate esters) or PEGylation enhances aqueous solubility .
- Metabolic Shielding : Fluorination of the benzodioxole ring or replacing labile esters with amides reduces CYP450-mediated oxidation .
- LogP Optimization : Computational tools (e.g., Schrödinger’s QikProp) adjust substituents to target LogP = 2–4 for balanced bioavailability .
What methodologies validate target engagement in cellular assays?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) : Measures target protein stabilization upon compound binding using Western blotting or MS .
- RNA Interference (RNAi) : Knockdown of the hypothesized target (e.g., EGFR) should abolish compound efficacy in viability assays .
- Fluorescence Polarization : Tracks competitive displacement of fluorescent probes (e.g., ATP-fluorescein) in live cells .
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